molecular formula C21H25NO4 B12410634 Glaucine-d6

Glaucine-d6

Cat. No.: B12410634
M. Wt: 361.5 g/mol
InChI Key: RUZIUYOSRDWYQF-LZROVGFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glaucine-d6 is a deuterated form of glaucine, an aporphine alkaloid. It is chemically known as (6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6. This compound is primarily used in scientific research due to its bronchodilator and anti-inflammatory properties. It acts as a phosphodiesterase 4 inhibitor and calcium channel blocker, making it useful in various medical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glaucine-d6 typically involves the deuteration of glaucine. One common method for synthesizing glaucine involves reacting boldine with trimethylphenylammonium chloride and potassium t-butoxide. This reaction yields glaucine, which can then be deuterated to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuteration step is crucial and requires specialized equipment to handle deuterium gas safely.

Chemical Reactions Analysis

Types of Reactions

Glaucine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) in the presence of ferrous sulfate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH₄) under controlled conditions.

    Substitution: Substitution reactions can be carried out using various halogenating agents, such as bromine or chlorine, to introduce different functional groups into the molecule.

Major Products

The major products formed from these reactions include norglaucine and various halogenated derivatives of this compound. These derivatives are useful for studying the compound’s biological activity and potential therapeutic applications.

Scientific Research Applications

Glaucine-d6 has a wide range of scientific research applications:

Mechanism of Action

Glaucine-d6 exerts its effects by binding to the benzothiazepine site on L-type calcium channels, thereby blocking calcium ion entry into smooth muscle cells. This action prevents muscle contraction, leading to bronchodilation and relaxation of airway smooth muscles . Additionally, this compound inhibits phosphodiesterase 4, reducing the breakdown of cyclic AMP and enhancing anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glaucine-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in various research fields. Its dual action as a calcium channel blocker and phosphodiesterase 4 inhibitor makes it particularly valuable in respiratory and anti-inflammatory research.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

361.5 g/mol

IUPAC Name

(6aS)-1,10-dimethoxy-6-methyl-2,9-bis(trideuteriomethoxy)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1/i2D3,4D3

InChI Key

RUZIUYOSRDWYQF-LZROVGFOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC([2H])([2H])[2H])N(CCC3=C1)C)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC

Origin of Product

United States

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